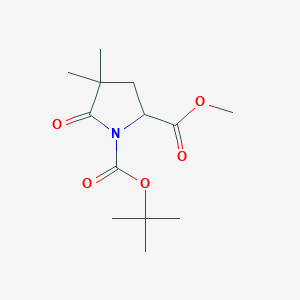
Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate is a chemical compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and a methyl ester functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The Boc group protects the amine functionality, allowing the compound to remain stable until it reaches its target site. The ester group can be hydrolyzed to release the active carboxylic acid or alcohol, which then interacts with specific molecular targets such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-Boc-4-oxopyrrolidine-2-carboxylate: Lacks the dimethyl substitution, leading to different reactivity and stability.
Ethyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Methyl (S)-1-Boc-4,4-dimethyl-5-hydroxypyrrolidine-2-carboxylate: Contains a hydroxyl group instead of a ketone, leading to different chemical properties.
Uniqueness
Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. The presence of the Boc group offers protection during synthesis, while the ester and ketone functionalities allow for diverse chemical transformations.
Propiedades
Fórmula molecular |
C13H21NO5 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8(9(15)18-6)7-13(4,5)10(14)16/h8H,7H2,1-6H3 |
Clave InChI |
BJPCXZMEJRLORA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


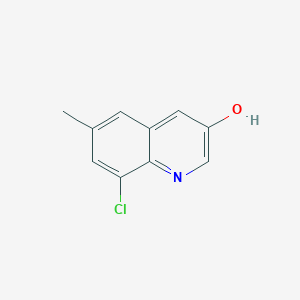

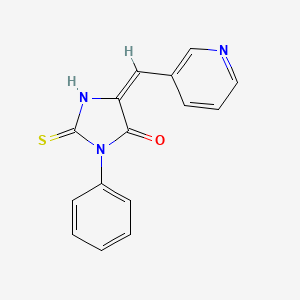


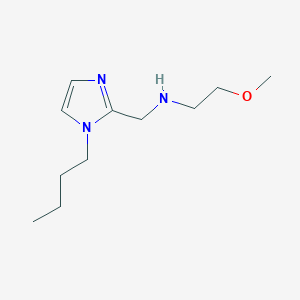
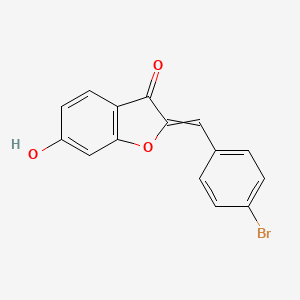
![4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B13716646.png)

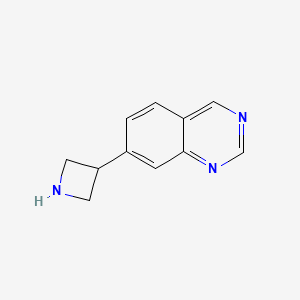

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)

